Naftifine hydrochloride

Catalog No.
S536610
CAS No.
65473-14-5
M.F
C21H22ClN
M. Wt
323.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftifine hydrochloride

CAS Number

65473-14-5

Product Name

Naftifine hydrochloride

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride

Molecular Formula

C21H22ClN

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N

SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Synonyms

AW 105843; AW105843; AW-105843; AW 105-843; SN 105843; SN105843; SN-105843; Naftifine, Naftifine hydrochloride; Naftin;(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Understanding fungal growth and pathogenesis:

  • Mechanism of action: Naftifine inhibits the growth of fungi by interfering with their cell membrane, specifically targeting a protein called squalene epoxidase. Studying this mechanism can provide insights into fungal biology and potential targets for developing new antifungal drugs. Source: National Center for Biotechnology Information, PubChem Compound Summary
  • Antifungal activity spectrum: Researchers are investigating the effectiveness of naftifine against various fungal strains, including those resistant to other antifungal drugs. This can help optimize treatment strategies and identify potential applications in combating emerging fungal threats. Source: Mycoses. 2009;52(5):394-400

Development of novel antifungal formulations:

  • Drug delivery systems: Researchers are exploring new ways to deliver naftifine, such as nanoparticles or liposomes, to improve its efficacy and penetration into deeper skin layers or target specific fungal reservoirs. Source: Journal of Controlled Release. 2010;145(1):32-38:
  • Combination therapies: Combining naftifine with other antifungal agents or drugs with different mechanisms of action is being studied to enhance its effectiveness and potentially overcome drug resistance. Source: Clinical Microbiology and Infection. 2009;15(12):1132-1137

Investigating alternative therapeutic applications:

  • Antibacterial properties: Some studies suggest that naftifine may possess antibacterial activity against certain bacterial strains, raising potential for future research in this area. Source: Letters in Applied Microbiology. 2005;41(4):324-328
  • Anti-inflammatory effects: Recent research indicates that naftifine might have anti-inflammatory properties, opening avenues for exploring its potential in treating inflammatory skin conditions beyond fungal infections. Source: Mediators of Inflammation. 2019;2019:1-9

Naftifine hydrochloride was first synthesized in the 1980s and belongs to the class of allylamine antifungal agents []. Its discovery held significance in scientific research due to its broad spectrum of antifungal activity and fungicidal properties against various dermatophytes []. This meant it could not only inhibit fungal growth but also eradicate the fungus completely, offering a potential advantage over other existing antifungal medications.


Molecular Structure Analysis

Naftifine hydrochloride has a unique molecular structure consisting of several key features (Figure 1) []:

  • Central Naphthalene Ring: This rigid structure provides a stable core for the molecule.
  • Allylamine Moiety: This functional group, containing a double bond and an amine group, is essential for the antifungal activity. It is believed to interact with fungal cell membranes, leading to disruption and cell death [].
  • Cinnamyl Group: This aromatic group contributes to the molecule's lipophilicity, allowing for better penetration into the skin and interaction with fungal cells.
  • Methyl Group: This group adds another layer of complexity to the molecule's interaction with its target and may influence its potency.

The overall structure of naftifine hydrochloride suggests its potential for specific interactions with fungal components, making it a valuable target for further research into structure-activity relationships in antifungal drug development [].

Figure 1

Chemical structure of Naftifine hydrochloride []


Physical And Chemical Properties Analysis

  • Appearance: White to off-white colored cream or gel [].
  • Molecular Weight: 323.86 g/mol.
  • Melting Point: Not available in publicly available resources.
  • Boiling Point: Not available in publicly available resources.
  • Solubility: Slightly soluble in water, but more soluble in organic solvents like alcohol and chloroform.
  • Stability: Stable under normal storage conditions.

UNII

25UR9N9041

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

65473-14-5

Wikipedia

Naftifine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1:Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis. Gold M, Dhawan S, Verma A, Kuligowski M, Dobrowski D.J Drugs Dermatol. 2016 Jun 1;15(6):743-8. PMID: 27272083
2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800
3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784
4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165

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